Lotrafiban

Description

Overview of Glycoprotein (B1211001) IIb/IIIa Inhibition in Antithrombotic Therapy

Platelet aggregation plays a central role in the formation of thrombi, which are implicated in the pathogenesis of acute myocardial infarction, unstable angina, and complications associated with percutaneous coronary intervention (PCI). harvard.edu While agents like aspirin (B1665792) inhibit specific pathways of platelet activation, they are considered relatively weak inhibitors. harvard.edu The GPIIb/IIIa receptor, also known as the αIIbβ3 integrin, represents the final common pathway of platelet aggregation. harvard.eduguidetopharmacology.orgnih.gov Upon platelet activation, these receptors undergo a conformational change, allowing them to bind to adhesive ligands, primarily fibrinogen and von Willebrand factor, which cross-link platelets, leading to aggregate formation. harvard.eduguidetopharmacology.org

Inhibition of the GPIIb/IIIa receptor directly blocks this crucial step in platelet aggregation, offering a potent strategy for preventing and treating arterial thrombosis. nih.govwikipedia.org Intravenous GPIIb/IIIa inhibitors, including abciximab, eptifibatide, and tirofiban, demonstrated significant efficacy in reducing ischemic complications in acute coronary syndromes and following PCI in large-scale trials. harvard.eduguidetopharmacology.orgnih.govwikipedia.orgebi.ac.ukprobes-drugs.orgmims.com

Rationale for Oral Glycoprotein IIb/IIIa Antagonists

The success of intravenous GPIIb/IIIa inhibitors in acute settings provided a strong rationale for developing oral formulations. harvard.edunih.gov The objective was to extend the potent antiplatelet effects of GPIIb/IIIa inhibition to long-term therapy for secondary prevention of cardiovascular events in high-risk patients, as the hemostatic system can remain activated for months after an acute event. harvard.edunih.govmims.com Oral agents were envisioned to provide sustained platelet inhibition for chronic use. nih.govnih.gov

Historical Context of Lotrafiban Development within GPIIb/IIIa Inhibitor Class

This compound emerged as one of several oral GPIIb/IIIa inhibitors developed in the pursuit of a chronically administered antithrombotic agent. mims.comnih.govwikimedia.orgcenmed.com Developed by SmithKline Beecham, this compound is a selective, nonpeptide antagonist designed to block the binding of fibrinogen to the GPIIb/IIIa receptor. nih.govmims.com Its development occurred alongside other oral GPIIb/IIIa antagonists such as xemilofiban, orbofiban (B1677454), sibrafiban (B69945), roxifiban, and cromafiban, all aiming to provide the benefits of GPIIb/IIIa blockade in an oral format. mims.comwikimedia.orgcenmed.com

Research into this compound included clinical trials to evaluate its efficacy and pharmacodynamics. Preliminary studies, such as the APLAUD (Antiplatelet Useful Dose) trial, investigated dose-ranging aspects and pharmacodynamics in patients with recent myocardial infarction, unstable angina, transient ischemic attack, or stroke. nih.govmims.com Based on such findings, a dosing regimen was selected for larger Phase III studies. mims.com this compound was notably evaluated in the pivotal Phase III BRAVO (Blockade of the Glycoprotein IIb/IIIa Receptor to Avoid Vascular Occlusion) trial. mims.commims.com The BRAVO study aimed to assess this compound therapy in a broad population of patients with vascular disease, including those with recent myocardial infarction, unstable angina, transient ischemic attack, ischemic stroke, or peripheral vascular disease combined with cardiovascular or cerebrovascular disease. mims.com The efficacy endpoint for the BRAVO trial was a composite of clinical events, including death, myocardial infarction, stroke, recurrent ischemia requiring hospitalization, or urgent ischemia-driven revascularization. mims.com

Despite the initial promise and the strong scientific rationale, the clinical development of oral GPIIb/IIIa inhibitors, including this compound, faced significant challenges. guidetopharmacology.orgwikipedia.orgmims.comwikimedia.orgwikidata.org Large-scale Phase III trials of several oral agents consistently showed unfavorable results, often failing to demonstrate a reduction in ischemic events and, in some cases, indicating a paradoxical increase in adverse events, including mortality. wikipedia.orgmims.commims.comwikimedia.orgwikidata.org This led to the discontinuation of development for many of these compounds. guidetopharmacology.orgmims.com

Several hypotheses were explored to understand the discrepancy between the success of intravenous agents and the failure of oral inhibitors. These included differences in the target clinical setting (acute vs. chronic), which led to the use of different dosing strategies and target levels of platelet inhibition (high inhibition for acute use vs. lower levels for chronic use). wikipedia.org Other factors considered were pharmacokinetic properties of the oral agents, such as low bioavailability leading to significant peak-trough variations in drug levels, and potential issues related to the interaction of the inhibitors with the GPIIb/IIIa receptor, such as partial agonism at lower concentrations or induction of conformational changes in the receptor. wikipedia.orgwikidata.org The outcome of trials like BRAVO contributed to the understanding of the complexities and challenges associated with achieving safe and effective chronic GPIIb/IIIa inhibition with oral agents. mims.comwikimedia.org

Structure

3D Structure

Properties

CAS No. |

171049-14-2 |

|---|---|

Molecular Formula |

C23H32N4O4 |

Molecular Weight |

428.5 g/mol |

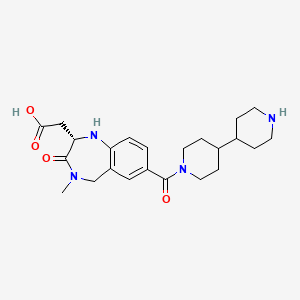

IUPAC Name |

2-[(2S)-4-methyl-3-oxo-7-(4-piperidin-4-ylpiperidine-1-carbonyl)-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid |

InChI |

InChI=1S/C23H32N4O4/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29)/t20-/m0/s1 |

InChI Key |

PYZOVVQJTLOHDG-FQEVSTJZSA-N |

Isomeric SMILES |

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)N[C@H](C1=O)CC(=O)O |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O |

Appearance |

Solid powder |

Other CAS No. |

171049-14-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride lotrafiban lotrafiban hydrochloride SB 214857 SB-214857 SB214857 |

Origin of Product |

United States |

Mechanism of Action and Receptor Interaction

Glycoprotein (B1211001) IIb/IIIa Receptor Blockade

Lotrafiban is characterized as a selective, nonpeptidic antagonist of the human platelet fibrinogen receptor, GP IIb/IIIa (also known as integrin αIIbβ3). wikipedia.orgwikipedia.orgkcl.ac.uk This receptor is a major protein on the surface of platelets that undergoes a conformational change upon platelet activation, allowing it to bind to adhesive ligands such as fibrinogen and von Willebrand factor. kcl.ac.ukmims.commims.com this compound binds to the activated GP IIb/IIIa receptor, effectively blocking the binding site for these endogenous ligands. mims.com

Research indicates that the binding of this compound to the GP IIb/IIIa receptor is saturable, reversible, and exhibits high affinity, with a reported Ki value of 2.5 nmol/L. wikipedia.org This high affinity ensures that this compound can effectively compete with fibrinogen and von Willebrand factor for binding to the receptor. wikipedia.orgwikidata.org Studies have shown that this compound demonstrates significantly greater affinity for the GP IIb/IIIa integrin compared to other related adhesive integrins, such as αvβ3 and α5β1. wikipedia.org

Inhibition of Platelet Activation and Aggregation

By blocking the GP IIb/IIIa receptor, this compound inhibits platelet aggregation, the process by which platelets clump together to form a thrombus. This inhibition is a direct consequence of preventing fibrinogen and von Willebrand factor from cross-linking adjacent platelets via the activated GP IIb/IIIa receptors. kcl.ac.ukmims.commims.com

Studies have demonstrated that this compound inhibits platelet aggregation induced by various agonists, including ADP and thrombin. wikipedia.orgnih.govwikipedia.orgwikimedia.org The degree of platelet aggregation inhibition is dose-dependent. Research from the Antiplatelet Useful Dose Study (APLAUD) showed that in atherosclerotic patients receiving aspirin (B1665792), this compound administered twice daily resulted in dose-dependent inhibition of platelet aggregation. wikipedia.orgkcl.ac.uk For instance, doses of 50 mg and 100 mg twice daily achieved approximately 87% and 100% inhibition of ADP-induced platelet aggregation, respectively. wikipedia.org The inhibitory effect on ADP-induced platelet aggregation was sustained with twice-daily dosing, showing approximately 70% inhibition at 24 hours. wikipedia.org

While this compound substantially inhibits thrombin-induced aggregation, some studies have noted a consistent residual response, which appeared as a small percentage of aggregation. wikipedia.org This residual response was suggested to be associated with the release of platelet granules rather than αIIbβ3-mediated aggregation, or potentially related to thrombin-induced polymerization of fibrin. wikipedia.org In the context of collagen-induced platelet activation, this compound inhibited dense granule release and caused a rightward shift in the concentration-response curve for release. nih.gov

Data on Dose-Dependent Platelet Aggregation Inhibition by this compound (APLAUD Study)

| This compound Dose (mg twice daily) | Approximate Inhibition of ADP-Induced Platelet Aggregation (%) |

| 50 | 87 wikipedia.org |

| 100 | 100 wikipedia.org |

Note: Data derived from the APLAUD study in atherosclerotic patients also receiving aspirin.

Molecular Basis of Fibrinogen and von Willebrand Factor Mimicry

This compound's ability to block the GP IIb/IIIa receptor stems from its molecular structure, which is designed to mimic the binding sites of the natural ligands, fibrinogen and von Willebrand factor. wikipedia.org These adhesive proteins contain the arginine-glycine-aspartic acid (RGD) amino acid sequence, which is a key recognition motif for the activated GP IIb/IIIa receptor. wikidata.org

This compound is converted from an esterified prodrug by plasma and liver esterases into an active form that is a peptidomimetic. wikipedia.org This active metabolite structurally mimics the RGD sequence found in fibrinogen and von Willebrand factor. wikipedia.org By presenting a similar binding motif, this compound can occupy the RGD binding site on the activated GP IIb/IIIa receptor, thereby preventing the attachment of the larger, multivalent fibrinogen and von Willebrand factor molecules. wikipedia.orgwikidata.org This competitive blockade at the molecular level is the basis for this compound's inhibition of platelet aggregation, as it disrupts the essential protein-protein interactions required for platelet cross-linking and thrombus formation.

Pharmacological Profile

Pharmacodynamics of Platelet Inhibition

Lotrafiban exerts its antiplatelet effect by acting as a nonpeptide antagonist of the GP IIb/IIIa receptor. openaccessjournals.com This action prevents the binding of fibrinogen, thereby inhibiting the aggregation of platelets. openaccessjournals.com

Studies have established a relationship between the concentration of this compound in plasma and the extent of platelet aggregation inhibition. This relationship is characterized as steep. nih.gov Nearly complete inhibition of platelet aggregation is observed at this compound plasma concentrations exceeding 20 ng/mL. nih.gov The pharmacodynamic data, specifically ex vivo platelet aggregation, have been effectively described using a direct effect inhibitory sigmoidal model with a baseline, which helps to illustrate this concentration-effect relationship. nih.gov

This compound has demonstrated a dose-dependent inhibition of platelet aggregation in individuals diagnosed with coronary or cerebral atherosclerotic disease. nih.govahajournals.orgcapes.gov.br In a clinical study, patients who had recently experienced a cardiovascular or cerebrovascular acute ischemic event were administered this compound orally twice daily across a range of doses (5 mg, 20 mg, 50 mg, and 100 mg) for 12 weeks, in addition to their aspirin (B1665792) regimen. nih.govcapes.gov.br The findings indicated that increasing the dose of this compound led to a greater degree of platelet inhibition. nih.govahajournals.orgcapes.gov.br For instance, a 5 mg dose showed no significant difference in aggregation inhibition compared to a placebo, whereas the 100 mg dose achieved nearly 100% inhibition. nih.govahajournals.orgcapes.gov.br

The dose-dependent effect on platelet aggregation, as observed in a dose-finding study (APLAUD), is summarized below:

| This compound Dose (twice daily) | Approximate Platelet Aggregation Inhibition (ADP-induced) |

| 5 mg | Not significantly different from placebo nih.govahajournals.orgcapes.gov.br |

| 50 mg | 87% ahajournals.org |

| 100 mg | Nearly 100% nih.govahajournals.orgcapes.gov.brahajournals.org |

Pharmacokinetics

The pharmacokinetics of this compound describe the processes of its absorption, distribution, biotransformation (metabolism), and elimination within the body. nih.govmsdvetmanual.com

Following oral administration, this compound is absorbed into the systemic circulation, typically reaching peak plasma concentrations within 2 to 3 hours. The absorption process is characterized by a first-order input model. nih.gov this compound's oral bioavailability is estimated to be approximately 2%, which may contribute to notable variability in pharmacokinetic parameters between and within individuals. Despite this variability, the pharmacokinetics of this compound appear to be dose-proportional.

While specific details on the biotransformation pathways of this compound or its classification as a prodrug were not extensively detailed in the search results, the concept of prodrugs involves pharmacologically inactive compounds that are converted into active drugs through metabolic processes, often mediated by enzymes. ijnrd.orghrpatelpharmacy.co.increative-proteomics.com This conversion can occur in various organs, including the liver, kidneys, lungs, or at the target site. creative-proteomics.com The design of prodrugs is often aimed at enhancing properties such as bioavailability, solubility, or targeted delivery to specific tissues. ijnrd.orghrpatelpharmacy.co.increative-proteomics.com

The primary route of elimination for this compound from the body is through the kidneys. The elimination kinetics are well-described by a first-order elimination model from the central compartment within a two-compartment pharmacokinetic framework. nih.gov Renal function significantly impacts this compound clearance; reduced creatinine (B1669602) clearance leads to increased systemic exposure to the drug. nih.gov Additionally, increasing age is associated with increased this compound exposure. nih.gov The terminal half-life of this compound is reported to be in the range of 12 to 20 hours.

Variability and Influencing Factors (e.g., Age, Renal Function)

The pharmacokinetics of this compound exhibit considerable between- and within-subject variability. This variability may be partly attributed to its low oral bioavailability, estimated to be approximately 2%.

Increasing age and decreasing creatinine clearance have been shown to result in increased exposure to this compound. nih.gov A population pharmacokinetic analysis indicated that renal function and age appear to have separate effects on this compound pharmacokinetics. The effect of age was observed across multiple pharmacokinetic parameters, including CL/F, V2/F, and V3/F, suggesting a similar impact on these factors. This could imply that the extent of oral absorption might be higher in elderly patients (over 65 years) compared to younger patients. The difference in absorption in elderly patients might be partly due to slower gut transit times or altered gut permeability, potentially leading to a greater percentage of the dose being absorbed.

Although the Cockcroft-Gault equation, used to estimate creatinine clearance, incorporates age, a separate study in normal volunteers where age and measured creatinine clearance were not as highly correlated also found that these characteristics impacted this compound pharmacokinetics, further supporting their separate effects. Sex was found to have a minor influence, with women showing slightly greater systemic exposure values than men.

Based on these findings, patients over 65 years of age or with a creatinine clearance below 60 mL/min were suggested to receive a lower dose of this compound than younger patients with good renal function. nih.gov

Protein Binding Characteristics

In vitro studies have demonstrated that this compound exhibits low protein binding, reported to be less than 13%.

The extent of drug distribution into tissues is influenced by the degree of plasma protein and tissue binding. merckmanuals.com In the bloodstream, drugs exist as both free (unbound) drug in solution and drug reversibly bound to blood components, such as plasma proteins and blood cells. merckmanuals.com Nonspecific drug binding, such as binding to serum proteins, can occur at sites other than designated receptors and can inactivate the drug by preventing it from binding to its target receptor. msdmanuals.com The unbound drug is available to bind to receptors and exert an effect. msdmanuals.com

At high drug concentrations, the amount of bound drug can reach an upper limit determined by the number of available binding sites. merckmanuals.com

Preclinical Research and Experimental Models

Assessment of Antithrombotic Efficacy in Animal Models

The antithrombotic efficacy of lotrafiban (also known as SB 214857) was evaluated in several animal models designed to mimic acute coronary thrombosis. These models are crucial for understanding the potential in vivo effects of antiplatelet agents. nih.govunesp.br

Canine Models of Acute Coronary Thrombosis

Canine models of acute coronary thrombosis were utilized to characterize the effects of this compound. One such model involved electrical injury to the circumflex artery in dogs. nih.govingentaconnect.com This model allowed for the assessment of this compound's impact on thrombus formation induced by arterial injury. Data from these studies demonstrated that both oral and intravenous administration of this compound resulted in dose-related inhibition of ex vivo platelet aggregation. nih.gov This inhibition correlated with a significant reduction in the frequency of coronary occlusion, the size of the developing thrombus, and the extent of left ventricular ischemic damage in the electrical injury model. nih.gov

In the electrical injury model, the dose-related inhibition of platelet aggregation by this compound correlated with several key outcomes:

Significant reduction in the frequency of coronary occlusion. nih.gov

Reduced size of the developing thrombus. nih.gov

Decreased extent of left ventricular ischemic damage. nih.gov

Impact on Cyclic Blood Flow Reductions

Another important canine model used was the cyclic flow reduction (CFR) model, also known as the "Folts" model. nih.govscispace.comresearchgate.net This model is characterized by recurring reductions in coronary blood flow caused by platelet aggregation at a site of stenosis and injury. This compound was shown to inhibit CFRs by 100% in animals that were insensitive to the antithrombotic effects of aspirin (B1665792). nih.govscispace.comresearchgate.net This finding highlighted this compound's ability to prevent platelet-mediated flow disturbances even in the presence of inadequate aspirin response.

The preclinical data from these canine models indicated that alpha(IIb)/beta(III) antagonism with this compound was an effective strategy for attenuating acute arterial thrombosis. nih.govresearchgate.net

Correlation of Preclinical Data with Platelet Aggregation Inhibition

The preclinical evaluation of glycoprotein (B1211001) IIb/IIIa antagonists like this compound heavily relies on ex vivo platelet aggregation inhibition assays for dose-finding studies. oup.comoup.com Studies with this compound demonstrated a dose-dependent inhibition of ex vivo platelet aggregation following both oral and intravenous administration. nih.gov Specifically, oral doses ranging from 1.0 to 50.0 mg/kg and intravenous administration at 0.1-0.8 µg/kg/min produced 45% to 95% inhibition of ex vivo platelet aggregation. nih.gov

This dose-related inhibition of platelet aggregation observed in ex vivo studies correlated with the significant reductions in coronary occlusion frequency, thrombus size, and ischemic damage seen in the electrical injury model. nih.gov The level of platelet inhibition appears to correlate with the observed antithrombotic effects in these preclinical models. nih.gov

Interactive Data Table: Platelet Aggregation Inhibition by this compound (Canine Model)

| Administration Route | Dose Range | Ex Vivo Platelet Aggregation Inhibition |

| Oral | 1.0 - 50.0 mg/kg | 45% - 95% |

| Intravenous | 0.1 - 0.8 µg/kg/min | 45% - 95% |

Interactive Data Table: Effects of this compound in Canine Electrical Injury Model (Correlated with Platelet Inhibition)

| Outcome | Effect of this compound (Dose-Related) |

| Frequency of Coronary Occlusion | Significant Reduction |

| Size of Developing Thrombus | Significant Reduction |

| Left Ventricular Ischemic Damage | Significant Reduction |

The combination of a low dose of this compound (0.1 µg/kg/min) and aspirin (5.0 mg/kg) in the electrical injury model generated additive antithrombotic effects, approximating the efficacy of a 2-4 fold higher dose of this compound alone. nih.gov

Clinical Development Program

Phase II Studies: Initial Safety, Tolerability, and Pharmacodynamic Assessment

Early phase studies of lotrafiban aimed to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with recent ischemic events.

The Anti-PLAtelet Useful Dose (APLAUD) study was a Phase II, 12-week, double-blind, multi-center, placebo-controlled, parallel-group study. ahajournals.org The primary goals were to define safe and tolerable doses of this compound for future larger outcome studies and to assess the acute and chronic pharmacodynamics of various doses in patients with cardiovascular or cerebrovascular atherosclerosis. ahajournals.org

The study enrolled 451 patients with a recent cardiovascular or cerebrovascular acute ischemic event, including recent myocardial infarction (MI), unstable angina (UA), transient ischemic attack (TIA), or stroke. capes.gov.br Patients were randomized to receive placebo or one of five this compound dosing regimens, administered twice daily, in addition to daily aspirin (B1665792) therapy (300 to 325 mg/d). capes.gov.br

The study assessed the inhibition of platelet aggregation as a key pharmacodynamic endpoint. This compound demonstrated dose-dependent inhibition of ADP-induced platelet aggregation. capes.gov.brahajournals.org The 5 mg dose did not show a significant difference from placebo in inhibiting aggregation, while the 100 mg dose resulted in nearly 100% inhibition in all tested patients. capes.gov.brahajournals.org The median trough inhibition at steady-state and peak inhibition after dosing were evaluated. ahajournals.org

Table 1: Platelet Aggregation Inhibition in APLAUD Study

| This compound Dose (BID) | Median Trough Inhibition (Week 2) | Median Peak Inhibition (Week 2) |

| 5 mg | Similar to placebo | Similar to placebo |

| 100 mg | Nearly 100% | Nearly 100% |

Preliminary results from the APLAUD trial indicated that this compound was clinically safe and well-tolerated at lower doses when added to aspirin therapy in patients with recent MI, UA, TIA, or stroke. ncats.ionih.govncats.io However, the 100 mg arm was terminated early due to excess major bleeding, suggesting a correlation between the level of platelet inhibition and bleeding risk. capes.gov.brahajournals.org

The Phase II studies, including APLAUD, specifically evaluated this compound in patients with established cardiovascular or cerebrovascular atherosclerotic disease. capes.gov.brahajournals.orgahajournals.org The objective was to assess the drug's effects in a patient population at high risk for recurrent vascular events. nih.govnih.gov These studies helped to characterize the pharmacokinetics and pharmacodynamics of this compound in this patient group and to understand the relationship between drug exposure and platelet inhibition. Findings suggested that this compound provided dose-dependent platelet inhibition in patients with atherosclerosis. capes.gov.br

Antiplatelet Useful Dose Study (APLAUD)

Phase III Global Clinical Trials

Following the Phase II assessments, this compound advanced into large-scale Phase III global clinical trials to evaluate its efficacy and safety as a secondary prevention strategy for thrombotic events. ncats.ionih.govahajournals.org

The Blockade of the Glycoprotein (B1211001) IIb/IIIa Receptor to Avoid Vascular Occlusion (BRAVO) trial was a pivotal, large-scale, multi-national, multi-center, randomized, double-blind, placebo-controlled Phase III study of this compound. nih.govahajournals.orgfiercebiotech.com The trial aimed to evaluate this compound therapy in patients who had experienced a recent myocardial infarction, unstable angina, transient ischemic attack, or ischemic stroke, or who had peripheral vascular disease combined with either cardiovascular or cerebrovascular disease. nih.gov The BRAVO trial was unique in its design, targeting a diverse patient population with vascular disease. ahajournals.orgahajournals.org

Despite being a large-scale trial, the BRAVO study was stopped prematurely. ncats.ioahajournals.org This decision was made due to concerns about both safety and efficacy, specifically because the drug was associated with a higher mortality rate compared to placebo. ncats.io

The BRAVO trial randomized patients with vascular disease to receive either this compound (at doses of 30 or 50 mg twice daily, based on age and predicted creatinine (B1669602) clearance) or placebo, in addition to aspirin (75 to 325 mg/d). ahajournals.orgkuleuven.benih.gov The follow-up period was planned for up to 2 years. ahajournals.orgkuleuven.benih.gov

The primary efficacy endpoint for the BRAVO study was a composite of several clinical events: all-cause mortality, myocardial infarction, stroke, recurrent ischemia requiring hospitalization, and urgent ischemia-driven revascularization. nih.govahajournals.orgkuleuven.be

Analysis of the trial results revealed no significant difference in the primary composite endpoint between the this compound and placebo groups. ahajournals.orgkuleuven.benih.gov The primary endpoint occurred in 17.5% of placebo-assigned patients and 16.4% of this compound-group patients (hazard ratio 0.94, 95% CI 0.85 to 1.03, P=0.19). ahajournals.orgkuleuven.benih.gov

However, a significant finding was an increase in all-cause mortality in the this compound group. ahajournals.orgkuleuven.benih.gov Death occurred in 2.3% of placebo-assigned patients and 3.0% of this compound-group patients (hazard ratio 1.33, 95% CI 1.03 to 1.72, P=0.026). ahajournals.orgkuleuven.benih.gov The excess deaths were vascular in origin. ahajournals.orgkuleuven.benih.gov

Table 2: BRAVO Trial Primary Endpoint and Mortality Results

| Endpoint | Placebo Group (%) | This compound Group (%) | Hazard Ratio (95% CI) | P-value |

| Primary Endpoint (Composite of Death, MI, Stroke, Recurrent Ischemia, Urgent Revascularization) | 17.5 | 16.4 | 0.94 (0.85 to 1.03) | 0.19 |

| All-Cause Mortality | 2.3 | 3.0 | 1.33 (1.03 to 1.72) | 0.026 |

The BRAVO trial aimed for a target enrollment of 9200 patients worldwide. nih.gov The study enrolled a total of 9190 patients from 23 countries and 690 hospitals. ahajournals.orgkuleuven.benih.gov The patient population was diverse, reflecting the trial's inclusion criteria which encompassed both coronary and cerebrovascular disease. nih.govahajournals.orgnih.gov At the time of entry into the trial, 41% of the enrolled patients had cerebrovascular disease, and 59% had coronary artery disease. ahajournals.orgkuleuven.benih.gov

Table 3: BRAVO Trial Patient Cohorts at Entry

| Patient Cohort | Percentage of Enrolled Patients (%) |

| Cerebrovascular Disease | 41 |

| Coronary Artery Disease | 59 |

The trial included patients with a history of recent MI, unstable angina, TIA, ischemic stroke, or peripheral vascular disease combined with either cardiovascular or cerebrovascular disease. nih.gov The trial design also incorporated a dose titration strategy based on age and predicted creatinine clearance, although the specific details of how this influenced patient demographics within the dosing arms are not detailed in the provided snippets. ahajournals.orgkuleuven.benih.gov

Clinical Outcomes and Efficacy Assessment

Efficacy in Acute Coronary Syndromes

The efficacy of Lotrafiban was assessed in patients presenting with acute coronary syndromes, a critical area given the role of platelet aggregation in these conditions. nih.gov

Myocardial Infarction and Unstable Angina

Preliminary results from the APLAUD (Antiplatelet Useful Dose) clinical trial indicated that this compound, when added to aspirin (B1665792) therapy, appeared clinically safe and well-tolerated in patients who had experienced recent myocardial infarction or unstable angina. nih.govncats.ioncats.io However, a large-scale Phase III trial, the Blockade of the Glycoprotein (B1211001) IIb/IIIa Receptor to Avoid Vascular Occlusion (BRAVO) trial, provided more definitive efficacy data. nih.govncats.ionih.govahajournals.orgnih.gov The BRAVO trial included a significant proportion of patients with coronary artery disease. ahajournals.orgnih.gov The primary endpoint of the BRAVO trial, a composite of all-cause mortality, myocardial infarction, stroke, recurrent ischemia requiring hospitalization, and urgent revascularization, did not show a significant difference between the this compound group and the placebo group. ahajournals.orgnih.govahajournals.org

Percutaneous Coronary Interventions (PCI)

This compound was also investigated for its potential use in ischemic conditions, including restenosis following PCI. nih.govncats.ioncats.io The BRAVO trial's primary composite endpoint included urgent revascularization, an outcome relevant to PCI procedures. ahajournals.orgnih.gov However, as noted, the trial did not demonstrate a significant benefit for this composite endpoint. ahajournals.orgnih.govahajournals.org The outcomes observed with oral GPIIb/IIIa inhibitors, including this compound, in clinical trials for secondary prevention following events or interventions have generally contrasted with the established efficacy of intravenous GPIIb/IIIa inhibitors used in the acute setting of PCI. nih.govacpjournals.orgnih.gov

Efficacy in Cerebrovascular Events

The potential of this compound to prevent cerebrovascular events was another key area of clinical investigation. nih.govncats.ioncats.io

Transient Ischemic Attacks (TIAs) and Stroke

Patients with recent transient ischemic attacks (TIAs) or stroke were included in the preliminary APLAUD trial, which suggested clinical safety and tolerability of this compound alongside aspirin in this population. nih.govncats.ioncats.io The large-scale BRAVO trial enrolled a substantial number of patients with cerebrovascular disease (TIA or stroke) at the time of entry. ahajournals.orgnih.gov Stroke was a component of the primary composite endpoint in the BRAVO trial. ahajournals.orgnih.gov Nevertheless, the BRAVO trial results indicated no significant difference in this primary composite endpoint when comparing the this compound group to the placebo group. ahajournals.orgnih.govahajournals.org

Composite Endpoints and Individual Clinical Events

The comprehensive assessment of this compound's efficacy involved analyzing composite endpoints and individual clinical events in large-scale trials.

The BRAVO trial, which randomized over 9000 patients with vascular disease, evaluated a primary composite endpoint consisting of all-cause mortality, myocardial infarction, stroke, recurrent ischemia requiring hospitalization, and urgent revascularization. ahajournals.orgnih.gov The trial found no significant difference in the incidence of this primary composite endpoint between patients treated with this compound and those receiving placebo (16.4% in the this compound group vs. 17.5% in the placebo group; hazard ratio 0.94, 95% CI 0.85 to 1.03, P=0.19). ahajournals.orgnih.govahajournals.org

All-Cause Mortality Analysis

A critical finding from the BRAVO trial was the analysis of all-cause mortality. Death occurred more frequently in the this compound treatment group (3.0%) compared to the placebo group (2.3%). ahajournals.orgnih.govahajournals.org This represented a 33% increase in the death rate with this compound (hazard ratio 1.33, 95% CI 1.03 to 1.72, P=0.026). ahajournals.orgnih.govahajournals.org The excess deaths observed in the this compound group were primarily vascular in origin. ahajournals.orgnih.govahajournals.org Further analysis indicated that this compound was independently associated with higher mortality. ahajournals.org This concerning finding regarding increased mortality contributed to the early termination of the BRAVO trial and the discontinuation of this compound's development. ncats.ioahajournals.org

The following table summarizes key efficacy outcomes from the BRAVO trial:

| Endpoint | Placebo Group (%) | This compound Group (%) | Hazard Ratio (95% CI) | P-value |

| Primary Composite Endpoint (Death, MI, Stroke, Recurrent Ischemia, Urgent Revasc.) | 17.5 | 16.4 | 0.94 (0.85–1.03) | 0.19 |

| All-Cause Mortality | 2.3 | 3.0 | 1.33 (1.03–1.72) | 0.026 |

Urgent Rehospitalization and Revascularization Procedures

The clinical efficacy of this compound was evaluated in large-scale trials, including the Blockage of the Glycoprotein IIb/IIIa Receptor to Avoid Vascular Occlusion (BRAVO) trial. The BRAVO trial enrolled 9190 patients with vascular disease, randomizing them to receive either this compound or placebo in addition to aspirin. The primary endpoint of the study was a composite of all-cause mortality, myocardial infarction, stroke, recurrent ischemia requiring hospitalization, and urgent revascularization. nih.govkuleuven.beahajournals.orgnih.gov

Comparative Efficacy within Oral GPIIb/IIIa Antagonist Class

This compound belongs to the class of oral GPIIb/IIIa receptor antagonists that were investigated for long-term antithrombotic therapy. This class includes other compounds such as orbofiban (B1677454), sibrafiban (B69945), and xemilofiban. openaccessjournals.comoup.comresearchgate.netnih.gov

Clinical trials evaluating oral GPIIb/IIIa inhibitors, including this compound, have generally yielded unfavorable results. openaccessjournals.comoup.comresearchgate.netnih.govnih.govjacc.org Across multiple large-scale trials involving orbofiban, xemilofiban, and sibrafiban, there was an observed increase in mortality or a lack of significant benefit in reducing ischemic events. ahajournals.orgahajournals.orgoup.comjacc.org Preliminary results with this compound in early studies were noted to be similar to the outcomes seen with xemilofiban, orbofiban, and sibrafiban concerning an increased incidence of death or myocardial infarction, particularly at higher doses. oup.com

The lack of clinical benefit and observed adverse outcomes with oral GPIIb/IIIa antagonists, including this compound, stand in contrast to the demonstrated efficacy of intravenous GPIIb/IIIa inhibitors in acute care settings. openaccessjournals.comjacc.orgahajournals.org Differences in the pharmacological properties, such as the rate of dissociation from the GPIIb/IIIa receptor, have been suggested as potential explanations for the varied clinical outcomes between different GPIIb/IIIa antagonists. nih.gov this compound has been classified as a Class II antagonist, characterized by a rapid dissociation rate from the receptor. nih.gov Studies have indicated that the concentration of Class II antagonists required to inhibit platelet/fibrin clot formation effectively was substantially higher than clinically achievable concentrations, potentially contributing to their limited in vivo efficacy. nih.gov

Summary of Key Findings from BRAVO Trial (Primary Endpoint and Urgent Outcomes)

| Outcome | This compound Group (%) | Placebo Group (%) | Hazard Ratio (95% CI) | P-value |

| Primary Composite Endpoint (Death, MI, Stroke, Urgent Rehospitalization, Urgent Revascularization) | 16.4 | 17.5 | 0.94 (0.85 to 1.03) | 0.19 |

| Urgent Rehospitalization | Significantly Reduced | - | - | Significant Reduction ahajournals.orgahajournals.org |

Note: Specific percentage data for urgent rehospitalization alone was not consistently available across snippets providing the primary composite endpoint data. The significant reduction in urgent rehospitalization is noted in the text of the source. ahajournals.orgahajournals.org

Comparison of Outcomes Across Oral GPIIb/IIIa Antagonists (Qualitative Summary)

| Compound | General Clinical Trial Outcome |

| This compound | Neutral or slightly negative, with some evidence of increased mortality at higher doses; significant reduction in urgent rehospitalization but no significant effect on primary composite endpoint. kuleuven.beahajournals.orgnih.govahajournals.orgoup.com |

| Orbofiban | Increased mortality and/or lack of significant benefit. ahajournals.orgoup.comjacc.org |

| Sibrafiban | Increased mortality and/or lack of significant benefit. ahajournals.orgoup.comjacc.org |

| Xemilofiban | Increased mortality and/or lack of significant benefit. ahajournals.orgoup.comjacc.org |

Safety Profile and Adverse Events

Bleeding Complications and Risk Factors

Bleeding is a common side effect associated with antiplatelet therapies, including glycoprotein (B1211001) IIb/IIIa inhibitors like lotrafiban. Clinical trials demonstrated an increased incidence of bleeding events in patients treated with this compound compared to placebo. cymitquimica.comnih.gov The risk of bleeding appeared to be dose-dependent. nih.govahajournals.orgahajournals.org

Several factors can increase the risk of bleeding in patients receiving anticoagulant or antiplatelet therapy. These include increased age, a history of bleeding, hepatic or renal disease, diabetes, and concomitant use of other antiplatelet agents or non-steroidal anti-inflammatory drugs (NSAIDs). jnjmedicalconnect.comfrontiersin.orgnih.govnih.gov Higher doses of aspirin (B1665792) in combination with this compound were also associated with an increased incidence of serious bleeding and the need for transfusion. ahajournals.orgkuleuven.benih.gov

Major and Minor Bleeding Incidences

Clinical trials of this compound reported varying rates of major and minor bleeding events. In one study, the placebo and this compound 5-mg groups had similarly low rates of minor and major bleeding. nih.govahajournals.orgcapes.gov.br However, the 100-mg arm of this study was terminated early due to excess major bleeding. nih.govahajournals.orgahajournals.orgcapes.gov.br

In a larger trial, serious bleeding was significantly more frequent in the this compound group (8.0%) compared to the placebo group (2.8%). ahajournals.orgkuleuven.benih.gov Premature discontinuation of the study drug due to major bleeding was also notably higher in the this compound group (9.9%) compared to the placebo group (1.6%). ahajournals.org Important minor bleeding also led to higher discontinuation rates in the this compound group (8.1%) versus placebo (2.6%). ahajournals.org

Minor bleeding events reported in studies often included bruising or mucosal bleeding, such as epistaxis (nosebleeds) and oral/gingival bleeding. ahajournals.orgahajournals.org

Here is a summary of bleeding incidences from a large trial:

| Bleeding Event Category | Placebo (%) (n=4590) | This compound (%) (n=4600) |

| Serious bleeding | 2.8 | 8.0 |

| Gastrointestinal bleeding | 4.0 | 10.3 |

| Genitourinary/hematuria | 2.0 | 3.8 |

| Epistaxis/nose | 3.7 | 9.7 |

| Oral/gingival bleeding | 1.4 | 4.0 |

| Hematoma | 1.4 | 2.7 |

| Other (major/various minor) | 1.0 | 2.5 |

Data based on Source ahajournals.org. Note: This table includes specific types of bleeding reported as percentages.

Gastrointestinal Bleeding

Gastrointestinal (GI) bleeding was a notable adverse event associated with this compound. In one study, there was a greater incidence of GI bleeding among this compound-treated patients (12.3%) compared to placebo recipients (3.2%). ahajournals.org Most of these GI bleeding events were described as hemorrhoidal and minor. ahajournals.org In a larger trial, the incidence of gastrointestinal bleeding was 10.3% in the this compound group versus 4.0% in the placebo group. ahajournals.org

Intracranial Hemorrhage Absence

In some clinical evaluations of this compound, specifically a dose-finding study, no intracranial hemorrhages were reported. ahajournals.org Intracranial hemorrhage is a serious type of bleeding that occurs within the skull, including bleeding within the brain parenchyma (intracerebral hemorrhage). saem.orgradiopaedia.org While bleeding is a general risk with antiplatelet agents, the absence of reported intracranial hemorrhage in specific this compound studies is noted. ahajournals.org

Correlation with Pharmacodynamic Effects

The bleeding risk associated with this compound appears to correlate with its pharmacodynamic effects, specifically the level of platelet inhibition. nih.govahajournals.orgahajournals.org this compound produced dose-dependent inhibition of platelet aggregation. nih.govahajournals.orgahajournals.orgcapes.gov.br Higher doses that resulted in near complete inhibition of platelet aggregation were associated with excess major bleeding. nih.govahajournals.orgahajournals.org A steep concentration-effect relationship was observed, with considerable inhibition of platelet aggregation occurring at certain this compound concentrations. nih.gov Logistic regression analysis indicated that the severity of adverse bleeding events increased considerably at exposures exceeding approximately 835 ng·h/mL, suggesting a correlation between this compound exposure and bleeding severity. nih.gov

Hematologic Abnormalities

Treatment with glycoprotein IIb/IIIa inhibitors, including oral agents like this compound, has been associated with hematologic abnormalities, particularly thrombocytopenia. oup.comoup.com

Thrombocytopenia

Thrombocytopenia, defined in some studies as a platelet count below 100,000 platelets/µL, was observed in patients treated with this compound. nih.govahajournals.orgahajournals.orgcapes.gov.br In a dose-finding study, protocol-defined thrombocytopenia occurred in 5 this compound-treated patients (1.4%) compared to 1 placebo patient (1.1%). nih.govahajournals.orgahajournals.orgcapes.gov.br Three this compound-treated patients in this study had a nadir platelet count below 20,000/µL (0.9%), while none in the placebo group did. nih.govahajournals.orgahajournals.orgcapes.gov.br These cases of thrombocytopenia tended to occur early during treatment, typically within 10 days of initiation. ahajournals.orgahajournals.org Four cases in this study were in the 50-mg arm (3.9%), and one was in the 100-mg group. ahajournals.orgahajournals.org Platelet counts generally recovered several days after discontinuing the study drug. ahajournals.org

In a larger randomized trial, the incidence of a platelet count less than 100,000/µL was 1.1% in the this compound group compared to 0.5% in the placebo group. ahajournals.org The incidence of a platelet count less than 50,000/µL was 0.5% in the this compound group versus 0.04% in the placebo group. ahajournals.org

A meta-analysis of trials involving glycoprotein IIb/IIIa inhibitors, including this compound, showed that these agents increased the rate of thrombocytopenia (<100,000 platelets/mm³) and severe thrombocytopenia (<50,000 platelets/mm³) compared with placebo. oup.comoup.com Specifically, this compound demonstrated a significantly increased rate of thrombocytopenia compared with placebo when trials were grouped by specific agent. oup.comoup.com

The incidence of thrombocytopenia with this compound in some studies was considered within the anticipated range based on reports for other oral agents. ahajournals.org However, larger cohorts were deemed necessary to accurately estimate the true rate of thrombocytopenia. ahajournals.org

Thrombocytopenia can be associated with higher rates of major bleeding and increased transfusion requirements. nih.gov In the context of immune thrombocytopenia (ITP), this compound has been shown to reverse increased adhesion of megakaryocytes, suggesting a potential interaction with GPIIb/IIIa overactivation in this condition. ashpublications.org

| Platelet Count Threshold | This compound (%) | Placebo (%) |

| < 100,000/µL | 1.1 | 0.5 |

| < 50,000/µL | 0.5 | 0.04 |

Data based on Source ahajournals.org. Note: This table summarizes thrombocytopenia incidences at specified platelet count thresholds.

Factors Influencing Adverse Event Risk

The risk of experiencing adverse events with this compound therapy is not uniform across all patients. Several factors, including the use of concomitant antiplatelet therapy and patient demographics such as age, have been shown to play a role.

Impact of Concomitant Antiplatelet Therapy (e.g., Aspirin)

The use of concomitant antiplatelet therapy, specifically aspirin, has been identified as a factor influencing the risk of bleeding adverse events in patients treated with this compound. In a phase II study (the Anti-platelet Useful Dose Study - APLAUD), this compound was administered with daily doses of aspirin (300-325 mg). nih.gov All patients in this study received this compound or placebo in addition to aspirin. ahajournals.org

Data from the BRAVO trial, a large-scale Phase III clinical trial of this compound, indicated that serious bleeding was more frequent in the this compound group compared to the placebo group. ahajournals.orgnih.gov Furthermore, serious bleeding was more common among patients who received higher doses of aspirin (>162 mg/d), regardless of whether they were also receiving this compound. ahajournals.orgnih.gov A nonrandomized observation from the BRAVO trial specifically compared patients receiving aspirin doses of 75 to 162 mg/day with those receiving doses >162 mg. This observation indicated that the risk of serious bleeding was lower in the group receiving lower doses of aspirin (2.4% vs. 3.3%), as was the likelihood of requiring a transfusion (1.0% vs. 2.0%). jacc.org

These findings suggest that the dose of concomitant aspirin therapy can impact the bleeding risk in patients treated with this compound.

Influence of Patient Demographics (e.g., Age)

Patient demographics, particularly age, have also been found to influence the risk of adverse events, specifically through their effect on this compound exposure. A population pharmacokinetic-pharmacodynamic and logistic regression analysis of this compound in patients with recent myocardial infarction, unstable angina, transient ischemic attack, or stroke revealed that increasing age resulted in increased exposure to this compound. nih.gov

This analysis also showed that the severity of adverse bleeding events increased considerably at this compound exposures exceeding approximately 835 ng·h/mL. nih.gov The pharmacokinetic analysis indicating increased exposure with increasing age suggests a link between age and a potentially higher risk of bleeding events due to higher drug levels. The study concluded that patients whose age exceeded 65 years or whose creatinine (B1669602) clearance was less than 60 mL/min should potentially receive a lower dose of this compound than younger patients with good renal function to minimize the likelihood of excessive exposure. nih.gov

While the provided search results discuss age as a general risk factor for adverse events in clinical trials and in specific patient populations indonesianjournalofcancer.or.idnih.govmdpi.comjmir.org, the direct link between age, increased this compound exposure, and increased bleeding risk in this compound-treated patients is specifically highlighted in the pharmacokinetic-pharmacodynamic analysis of this compound. nih.gov

| Factor | Influence on Adverse Event Risk (Bleeding) | Supporting Data/Findings |

| Concomitant Aspirin Therapy (Higher Dose) | Increased Risk | Higher doses of aspirin (>162 mg/d) associated with more frequent serious bleeding in BRAVO trial. ahajournals.orgnih.govjacc.org |

| Increasing Age | Increased Risk (via increased exposure) | Increasing age resulted in increased this compound exposure, which correlated with increased severity of bleeding events. nih.gov |

Mechanistic Hypotheses for Clinical Trial Outcomes

Paradoxical Increase in Mortality with Oral GPIIb/IIIa Antagonists

Large-scale clinical trials evaluating oral GPIIb/IIIa antagonists, such as Lotrafiban, sibrafiban (B69945), orbofiban (B1677454), and xemilofiban, consistently showed an increase in mortality compared to placebo. oup.comreliasmedia.comahajournals.orgahajournals.org In the BRAVO trial, this compound was associated with a 33% increase in death rate, which was primarily vascular in origin. reliasmedia.comkuleuven.benih.govahajournals.org This excess mortality was observed despite some agents demonstrating antiplatelet effects, as evidenced by increased bleeding rates. oup.comjacc.orgahajournals.org

Here is a summary of mortality data from selected trials of oral GPIIb/IIIa inhibitors:

| Trial | Oral GPIIb/IIIa Inhibitor | Patient Population | Mortality Rate (Treatment Group) | Mortality Rate (Placebo Group) | Hazard Ratio (95% CI) | P-value | Citation |

| BRAVO | This compound | Vascular disease (coronary and cerebrovascular) | 3.0% | 2.3% | 1.33 (1.03 to 1.72) | 0.026 | reliasmedia.comkuleuven.benih.govahajournals.org |

| OPUS-TIMI 16 | Orbofiban | Unstable coronary syndromes | Increased | Lower | N/A | N/A | jacc.orgahajournals.org |

| EXCITE | Xemilofiban | Patients undergoing PCI | 13.8% (low dose), 12.7% (high dose) | 13.4% | N/A | N/A | oup.com |

| SYMPHONY | Sibrafiban | Acute coronary syndromes | Increased | Lower | N/A | N/A | ahajournals.orgahajournals.org |

| 2nd SYMPHONY | Sibrafiban | Acute coronary syndromes | Increased | Lower | N/A | N/A | ahajournals.org |

| APPLAUD | Not specified | Not specified | Increased | Lower | N/A | N/A | reliasmedia.com |

Potential for Antagonist-Induced Receptor Activation

One hypothesis suggests that oral GPIIb/IIIa antagonists might paradoxically induce platelet activation under certain conditions. openaccessjournals.comjacc.orgresearchgate.netahajournals.org GPIIb/IIIa is an integrin receptor that undergoes conformational changes upon ligand binding, which is crucial for platelet aggregation. openaccessjournals.comresearchgate.net While antagonists are designed to block fibrinogen binding, some studies suggest that ligand-mimetic antagonists, particularly at certain concentrations, could potentially trigger some of the intracellular signaling pathways typically activated by ligand binding, leading to platelet activation. jacc.orgresearchgate.netahajournals.orgnih.gov This phenomenon, sometimes referred to as "outside-in" signaling, could theoretically promote a prothrombotic state. researchgate.net Studies have shown that some GPIIb/IIIa antagonists can induce the ligand-bound conformation of the receptor, and in the presence of other factors like receptor clustering and platelet prestimulation, this can lead to platelet activation markers like P-selectin, CD63, and CD40L expression. jacc.orgahajournals.orgnih.gov

Platelet Activation during Trough Periods or After Discontinuation

Oral administration of drugs often results in fluctuating plasma concentrations, with peak and trough levels. Unlike continuously infused intravenous GPIIb/IIIa inhibitors which maintain high levels of receptor blockade, oral agents can lead to periods of sub-therapeutic inhibition, particularly during trough periods between doses or after discontinuation. openaccessjournals.comjacc.orgahajournals.orgbenthamscience.comresearchgate.net It is hypothesized that during these periods of lower drug concentration and reduced receptor occupancy, platelets might become more susceptible to activation by endogenous agonists. openaccessjournals.comjacc.orgahajournals.orgbenthamscience.comresearchgate.net This could potentially lead to a rebound prothrombotic effect, where the risk of thrombotic events increases. openaccessjournals.com Studies have shown potentiation of platelet P-selectin expression with oral orbofiban therapy, supporting the idea of enhanced platelet activation. jacc.orgnih.gov

Role of Subthreshold Platelet Inhibition

The level of platelet inhibition achieved with oral GPIIb/IIIa antagonists in clinical trials was often lower and more variable compared to the high levels achieved with intravenous agents in successful PCI trials. ahajournals.orgahajournals.orgahajournals.orgccjm.org It is proposed that these subthreshold levels of inhibition might not be sufficient to prevent thrombus formation effectively, and in some cases, could even be detrimental. openaccessjournals.comahajournals.orgccjm.org Incomplete or variable receptor blockade could potentially lead to a state where platelets are partially inhibited but still capable of some degree of activation and aggregation, particularly in response to strong stimuli. openaccessjournals.comahajournals.org This could leave patients vulnerable to thrombotic events, potentially explaining the lack of efficacy and the observed increase in adverse outcomes. openaccessjournals.comahajournals.orgccjm.org

Discrepancies Between Preclinical and Clinical Findings

The stark contrast between the promising results seen in preclinical studies and the unfavorable outcomes in clinical trials of oral GPIIb/IIIa antagonists has been a significant challenge. oup.comahajournals.orgjacc.orgnih.gov Preclinical studies, often conducted in controlled laboratory or animal settings, may not fully capture the complex interplay of factors present in human patients with cardiovascular disease. Differences in disease complexity, concomitant medications, individual patient variability in drug response and metabolism, and the chronic nature of oral therapy versus acute intravenous administration could contribute to these discrepancies. jacc.orgahajournals.orgnih.gov Furthermore, the models used in preclinical research might not adequately replicate the conditions under which the paradoxical effects or the consequences of subthreshold inhibition become apparent in a clinical setting. nih.govnih.gov The findings suggest that while these agents effectively block GPIIb/IIIa in isolation, the in vivo environment and long-term exposure introduce complexities that were not fully predicted by preclinical models. nih.govnih.govnih.gov

Current Status and Future Research Directions

Discontinuation of Lotrafiban Development

This compound was an orally active antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which reached Phase III clinical trials. ncats.ionih.govncats.io It was designed as a prodrug, converted by plasma and liver esterases into a peptidomimetic that mimics the arginine-glycine-aspartic acid sequence, a binding site for fibrinogen and von Willebrand Factor on the GPIIb/IIIa receptor. ncats.ioncats.io

Despite initial promising results from trials like APLAUD (Antiplatelet Useful Dose), which suggested it was clinically safe and well-tolerated when added to aspirin (B1665792) therapy in patients with recent myocardial infarction, unstable angina, transient ischaemic attack (TIA), or stroke, the large-scale Phase III BRAVO (Blockade of the IIb/IIIa Receptor to Avoid Vascular Occlusion) trial was halted prematurely. ncats.ionih.govncats.io The decision to stop the BRAVO trial was based on concerns regarding both the safety and efficacy of this compound. ncats.ioncats.io Data from the trial indicated a higher mortality rate in patients receiving this compound compared to placebo. ncats.ioahajournals.orgnih.govkuleuven.benih.gov Additionally, this compound treatment was associated with an increased incidence of serious thrombocytopenia and major bleeding events. ncats.ioahajournals.orgnih.gov Consequently, the development of this compound was discontinued (B1498344) by SmithKline Beecham. ncats.io

Lessons Learned from Oral GPIIb/IIIa Inhibitor Trials

The experience with this compound was part of a broader pattern observed with oral GPIIb/IIIa inhibitors. Several compounds in this class, including sibrafiban (B69945), xemilofiban, and orbofiban (B1677454), were evaluated in large-scale randomized clinical trials for long-term prevention of thrombotic events. ahajournals.orgtandfonline.comoup.comnih.govjacc.org Contrary to expectations based on the success of intravenous GPIIb/IIIa inhibitors in acute settings like percutaneous coronary intervention (PCI), the oral agents consistently failed to demonstrate a reduction in ischemic events. oup.comjacc.orgnih.govnih.gov More concerningly, these trials revealed a consistent and surprising excess in mortality associated with the use of oral GPIIb/IIIa inhibitors. ahajournals.orgtandfonline.comoup.comnih.govjacc.org A meta-analysis of trials involving oral GPIIb/IIIa antagonists confirmed an increased risk of death with their use. tandfonline.com

Implications for Future Antithrombotic Drug Design

The disappointing results from the oral GPIIb/IIIa inhibitor trials provided crucial lessons that have influenced subsequent antithrombotic drug development. The experience highlighted that simply achieving potent platelet aggregation inhibition is not sufficient for clinical benefit and can even be detrimental. ahajournals.org This led to a re-evaluation of targeting the GPIIb/IIIa receptor for chronic oral therapy and encouraged the exploration of alternative strategies and targets in platelet inhibition.

Future drug design efforts targeting GPIIb/IIIa need to incorporate a deeper understanding of integrin physiology and signaling, moving beyond simple ligand-mimicry to potentially explore novel inhibitory approaches. researchgate.net The focus has partly shifted towards developing agents that interfere with platelet activation pathways upstream of GPIIb/IIIa aggregation. ijbcp.com This includes the development of newer P2Y12 receptor antagonists, such as prasugrel, ticagrelor, and cangrelor, which have shown improved efficacy and/or safety profiles compared to earlier agents. ijbcp.com Inhibitors of thrombin receptors (PAR1 and PAR4) have also emerged as promising targets, potentially offering reduced hemorrhagic complications. ijbcp.com

The need for antithrombotic agents that provide more stable and consistent levels of platelet inhibition over time was also emphasized by the oral GPIIb/IIIa experience. oup.com Furthermore, the complexity and redundancy of platelet activation pathways underscore the importance of understanding the interactions between different antiplatelet agents and considering combination therapies where appropriate. ahajournals.org

Remaining Unresolved Issues in Platelet Inhibition

Despite significant progress in antithrombotic therapy, several unresolved issues persist in the field of platelet inhibition. A fundamental challenge remains in optimizing the balance between preventing thrombosis and minimizing bleeding risk. ijbcp.comicrjournal.com While the efficacy and safety of current antiplatelet drugs have been extensively researched, questions regarding optimal dosage, administration requirements, and the best strategies for combination therapy in various clinical settings still require further clarification. ijbcp.com

The phenomenon of variability in patient response to antiplatelet drugs, including aspirin resistance, remains a clinical challenge. ijbcp.comahajournals.org Identifying patients who are not adequately protected by standard therapy and determining the optimal management strategies for these individuals are areas of ongoing research. ahajournals.org The most effective methods for assessing platelet function and identifying resistance in a clinical setting are still debated. ahajournals.org

Beyond the established targets, there is still much to learn about the intricate molecular mechanisms governing platelet activation and function. For instance, the precise role and regulation of procoagulant platelets in vivo are not fully understood, and inhibiting these platelets represents a potential novel therapeutic avenue. bjh.be The signaling pathways involved in GPIIb/IIIa inside-out and outside-in signaling are also not completely elucidated. nih.gov Furthermore, the impact of commonly used medications, such as non-steroidal anti-inflammatory drugs (NSAIDs), on platelet function and their potential interactions with prescribed antiplatelet therapies warrant further investigation. mdpi.com

Q & A

Q. What are the primary mechanisms of Lotrafiban's inhibition of platelet aggregation, and which experimental models best elucidate these pathways?

this compound inhibits platelet aggregation by competitively binding to the RGD recognition site of the αIIbβ3 integrin receptor, blocking fibrinogen-mediated cross-linking of platelets . Effective experimental models include:

- In vitro binding assays (e.g., competition studies with F-NDP–Bit to confirm receptor specificity) .

- Thrombin-induced platelet aggregation studies using platelet-rich plasma (PRP) to quantify inhibition efficacy via adenosine diphosphate (ADP) release measurements .

- Preformed clot binding assays to evaluate this compound's ability to disrupt established platelet-fibrin interactions .

Q. What standard pharmacological assays are used to assess this compound's efficacy and selectivity?

Key assays include:

- Flow cytometry to measure αIIbβ3 receptor occupancy.

- Light transmission aggregometry (LTA) to monitor platelet aggregation in response to agonists like thrombin or ADP .

- Radioligand displacement assays to determine binding affinity (IC₅₀ values) against competing molecules .

- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling to correlate plasma concentration with antiplatelet effects in preclinical models .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding this compound's efficacy in long-term cardiovascular risk reduction?

Contradictions may arise from variations in patient populations, dosing regimens, or endpoint definitions. Methodological strategies include:

- Meta-analysis of phase III trials (e.g., BRAVO trial) to assess heterogeneity using the I² statistic .

- Subgroup analysis stratified by comorbidities (e.g., diabetes, renal impairment) to identify differential responses.

- Bayesian statistical models (e.g., Schwarz Bayesian Criterion) to evaluate dose-response relationships and optimize trial design .

Q. What methodologies are recommended for studying this compound's interaction with combination therapies (e.g., aspirin or clopidogrel)?

- Factorial design clinical trials to test additive/synergistic effects while controlling for drug-drug interactions.

- Bleeding time assays in animal models to quantify hemorrhagic risk when co-administered with other antithrombotics.

- Platelet reactivity index (PRI) measurements via vasodilator-stimulated phosphoprotein (VASP) phosphorylation assays to assess residual platelet activity .

Q. How can in vitro resistance to this compound be modeled, and what genomic or proteomic tools are critical for analysis?

- Induced resistance models : Expose platelets to incremental this compound concentrations over time and profile αIIbβ3 receptor mutations via whole-exome sequencing.

- CRISPR-Cas9 gene editing to validate resistance-associated SNPs (e.g., β3 integrin subunit polymorphisms).

- Surface plasmon resonance (SPR) to compare binding kinetics between wild-type and mutant receptors .

Q. What statistical approaches are optimal for analyzing this compound's non-linear pharmacokinetics in diverse patient cohorts?

- Population PK modeling using NONMEM or Monolix to account for covariates (e.g., body weight, renal function).

- Time-to-event analysis (Cox proportional hazards model) for cardiovascular outcomes in relation to trough drug levels.

- Bootstrap resampling to assess robustness of PK parameter estimates in small sample sizes .

Methodological Considerations for Experimental Design

Q. What criteria should guide the selection of endpoints in this compound clinical trials?

- Primary endpoints : Major adverse cardiovascular events (MACE: death, MI, stroke).

- Secondary endpoints : Bleeding events (TIMI or BARC criteria), platelet inhibition levels (VerifyNow® assay).

- Exploratory endpoints : Biomarkers like P-selectin or soluble CD40 ligand to assess platelet activation .

Q. How can researchers ensure reproducibility in preclinical studies of this compound?

- Standardize platelet preparation protocols (e.g., centrifugation speed, anticoagulant type).

- Include positive controls (e.g., abciximab) to validate assay sensitivity.

- Pre-register study protocols on platforms like OSF to mitigate publication bias .

Data Management and Reporting Standards

Q. What frameworks are recommended for managing conflicting data from this compound's clinical and preclinical studies?

- FAIR data principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.

- PRISMA guidelines for systematic reviews to transparently report discrepancies .

- Data repositories : Share raw datasets via platforms like ClinicalTrials.gov or Dryad for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.